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Compound of Interest

Compound Name: zinc;dioxido(dioxo)chromium

Cat. No.: B084768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of zinc chromate

(ZnCrO₄), a compound of interest for its diverse industrial applications, including as a corrosion

inhibitor and pigment. This document outlines the crystallographic parameters of its known

phases, details the experimental protocols for its synthesis and structural characterization, and

presents a logical workflow for its analysis. A notable complexity in the study of zinc chromate

is the existence of multiple stoichiometries and crystal structures reported in the literature,

primarily the monoclinic ZnCrO₄ and the cubic spinel ZnCr₂O₄. This guide will address both of

these significant phases.

Crystal Structure Data
The crystallographic data for zinc chromate is presented below, categorized by its

stoichiometry. The anhydrous form, ZnCrO₄, typically crystallizes in a monoclinic system, while

the ZnCr₂O₄ form adopts a cubic spinel structure.

Monoclinic ZnCrO₄
The Materials Project database identifies a monoclinic crystal structure for ZnCrO₄. In this

arrangement, the chromium and zinc atoms are coordinated with four oxygen atoms in a

tetrahedral geometry.
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Crystallographic Parameter Value[1]

Crystal System Monoclinic

Space Group P2₁/c

Lattice Parameters (a, b, c) 5.27 Å, 8.33 Å, 8.27 Å

Lattice Angles (α, β, γ) 90°, 122.45°, 90°

Unit Cell Volume 306.35 Å³

Cubic Spinel ZnCr₂O₄
Several studies have reported the synthesis of zinc chromium oxide with the stoichiometry

ZnCr₂O₄, which forms a cubic spinel structure. The lattice parameters for this phase can vary

slightly depending on the synthesis method.

Synthesis Method
Lattice Parameter

(a)
Space Group Reference

Hydrothermal 8.33 Å Fd-3m [2]

Combustion 8.12 Å Fd-3m [2]

Hydrothermal

(calcined)
8.2874 Å Fd-3m [3]

Experimental Protocols
The characterization of the crystal structure of zinc chromate relies on precise synthesis

methods and analytical techniques. The following sections detail the protocols for the synthesis

and analysis of this compound.

Synthesis Methodologies
The hydrothermal method is a common technique for the synthesis of crystalline nanoparticles

of zinc chromate.
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Precursor Preparation: Prepare an aqueous solution of a zinc salt (e.g., zinc nitrate

hexahydrate) and a chromium salt (e.g., chromium nitrate nonahydrate).

pH Adjustment: Adjust the pH of the solution, typically to a basic value (e.g., pH 10-11), by

the dropwise addition of a base such as sodium hydroxide (NaOH) or ammonia solution,

while stirring vigorously.

Autoclave Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel

autoclave.

Heating: Seal the autoclave and heat it to a specific temperature (e.g., 140-180°C) for a

designated period (e.g., 18-24 hours).

Cooling and Washing: Allow the autoclave to cool to room temperature naturally. The

resulting precipitate is then collected, washed several times with deionized water and

ethanol to remove any unreacted precursors, and dried in an oven at a low temperature

(e.g., 60-80°C).

Solution combustion synthesis is a rapid and energy-efficient method for producing metal oxide

powders.

Precursor and Fuel Mixture: Prepare a homogeneous aqueous solution containing metal

nitrates (e.g., zinc nitrate, chromium nitrate) as oxidizers and an organic fuel (e.g., glycine,

urea, or citric acid) as a reductant.

Heating and Dehydration: Heat the solution on a hot plate or in a furnace. The solution will

dehydrate, forming a viscous gel.

Combustion: Upon further heating, the gel will auto-ignite, leading to a self-sustaining and

rapid combustion reaction. This process yields a voluminous, fluffy powder.

Post-Combustion Treatment: The resulting powder may be calcined at a higher temperature

to improve crystallinity and remove any residual organic material.

Crystal Structure Analysis
PXRD is the primary technique for determining the crystal structure of powdered samples.
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Sample Preparation: The synthesized zinc chromate powder is finely ground to ensure a

random orientation of the crystallites. The powder is then mounted onto a sample holder,

ensuring a flat, level surface.

Instrument Setup: The PXRD data is collected using a diffractometer equipped with a

monochromatic X-ray source (commonly Cu Kα radiation). Typical instrument settings are a

voltage of 40 kV and a current of 40 mA.

Data Collection: The diffraction pattern is recorded over a specific 2θ range (e.g., 10-80

degrees) with a defined step size (e.g., 0.02 degrees) and scan speed. The sample may be

spun during data collection to improve particle statistics.

Data Processing: The raw data is processed to identify the peak positions and intensities.

This may involve background subtraction and smoothing.

Rietveld refinement is a powerful method for refining the crystal structure model by fitting a

calculated diffraction pattern to the experimental data.

Initial Model Selection: An initial crystal structure model is chosen based on the identified

phase. This includes the space group, approximate lattice parameters, and atomic positions.

Refinement Strategy: The refinement is performed in a stepwise manner. The following

parameters are typically refined in sequence:

Scale factor

Background parameters (often modeled with a polynomial function)

Unit cell parameters

Peak shape parameters (e.g., using a pseudo-Voigt or Pearson VII function to model peak

broadening and shape)

Atomic coordinates

Isotropic or anisotropic displacement parameters (thermal parameters)

Site occupancy factors (if there is evidence of atomic substitution or vacancies)
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Assessing the Goodness of Fit: The quality of the refinement is monitored using reliability

factors (R-factors), such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²).

A low Rwp value and a χ² value close to 1 indicate a good fit between the calculated and

observed patterns.

Final Structure Validation: The refined crystal structure is then analyzed for chemically

reasonable bond lengths, bond angles, and coordination environments.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of

ZnCrO₄, from synthesis to final structural refinement.

Caption: Experimental workflow for ZnCrO₄ crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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